molecular formula C13H15N3O2S B11735300 Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11735300
M. Wt: 277.34 g/mol
InChI Key: FFIOCZYXAUHUIW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, an amino group, and a carboxylate ester, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction is carried out under mild heating conditions, and the product is characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural features make it a valuable compound for developing new bioactive molecules and materials.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 5-amino-1-(4-methylsulfanylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)11-8-15-16(12(11)14)9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3

InChI Key

FFIOCZYXAUHUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)SC)N

Origin of Product

United States

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